(1-Methoxy-2-propyl)-2,4-diaminobenzoate

Description

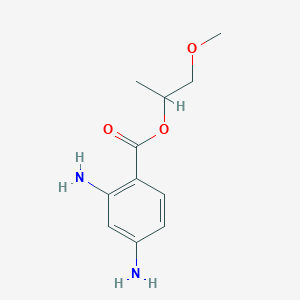

(1-Methoxy-2-propyl)-2,4-diaminobenzoate is an ester derivative of 2,4-diaminobenzoic acid, where the hydroxyl group of the acid is replaced by a 1-methoxy-2-propyl ether moiety. This compound is structurally characterized by a benzoate backbone substituted with amino groups at the 2- and 4-positions and a methoxy-propyl chain at the ester oxygen.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1-methoxypropan-2-yl 2,4-diaminobenzoate |

InChI |

InChI=1S/C11H16N2O3/c1-7(6-15-2)16-11(14)9-4-3-8(12)5-10(9)13/h3-5,7H,6,12-13H2,1-2H3 |

InChI Key |

RCSRSMVKUWJGGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)OC(=O)C1=C(C=C(C=C1)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3,4-Diaminobenzoate (CAS 36692-49-6)

- Structure: Methyl ester of 3,4-diaminobenzoic acid.

- Molecular Formula : C₈H₁₀N₂O₂.

- Physical Properties : Melting point 108–109°C .

- Key Differences: The amino groups are at positions 3 and 4 (vs. 2 and 4 in the target compound). The ester group is a simple methyl group (vs. a methoxy-propyl chain). Applications: Used in organic synthesis and pharmaceutical intermediates due to its aromatic amine functionality .

1-Methoxy-2-propyl Acetate (CAS 108-65-6)

- Structure: Acetate ester of 1-methoxy-2-propanol.

- Molecular Formula : C₆H₁₂O₃.

- Physical Properties : Density ~961.52–989.20 kg/m³ (temperature-dependent), mild odor, and volatility comparable to ethylene glycol ether acetates .

- Key Differences: Lacks aromatic amino groups, making it less reactive in amine-based chemistry. Applications: Widely used as a solvent in coatings, adhesives, and industrial processes due to its balanced volatility and solvency .

(1-Methoxy-2-propyl) Propanoate (CAS 148462-57-1)

- Structure: Propanoate ester of 1-methoxy-2-propanol.

- Molecular Formula : C₇H₁₄O₃.

- Key Differences: Longer alkyl chain (propanoate vs. benzoate) reduces polarity. No aromatic or amino substituents, limiting its utility in pharmaceutical contexts .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Key Compounds

| Compound | Molecular Formula | CAS No. | Density (kg/m³) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| (1-Methoxy-2-propyl)-2,4-diaminobenzoate* | C₁₁H₁₅N₂O₃ | N/A | N/A | N/A | Pharmaceutical research |

| Methyl 3,4-diaminobenzoate | C₈H₁₀N₂O₂ | 36692-49-6 | N/A | 108–109 | Organic synthesis |

| 1-Methoxy-2-propyl acetate | C₆H₁₂O₃ | 108-65-6 | 961.52–989.20 | N/A | Industrial solvent |

| 1-Methoxy-2-propyl propanoate | C₇H₁₄O₃ | 148462-57-1 | N/A | N/A | Specialty solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.